Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate
CAS No.:
Cat. No.: VC10187037
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO4 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | ethyl 2-benzyl-3-(2-methoxyanilino)-3-oxopropanoate |
| Standard InChI | InChI=1S/C19H21NO4/c1-3-24-19(22)15(13-14-9-5-4-6-10-14)18(21)20-16-11-7-8-12-17(16)23-2/h4-12,15H,3,13H2,1-2H3,(H,20,21) |
| Standard InChI Key | UFRBJVUOVUFKSO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
| Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
Introduction
Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate is an organic compound belonging to the carbamate class. It features an ethyl ester group, a methoxyphenyl group, and a phenylpropanoate moiety, making it a complex molecule with diverse chemical and biological properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Synthesis Methods
The synthesis of Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate typically involves the reaction of ethyl 3-phenylpropanoate with 2-methoxyphenyl isocyanate. This reaction is facilitated by a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The product is purified using column chromatography to achieve high yields.
Industrial Production
In industrial settings, the production can be scaled up using larger reaction vessels and optimizing conditions to maximize yield and minimize costs. Continuous flow reactors may be employed to ensure consistent product quality and efficient resource use.
Chemical Reactions
Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate can undergo several chemical reactions:
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Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
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Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
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Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Organic Synthesis
It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry
The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Material Science
It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, reducing inflammatory responses.
Comparison with Similar Compounds
Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate can be compared with other similar compounds:
| Compound | Functional Group Differences | Potential Biological Effects |
|---|---|---|
| Ethyl 2-[(2-hydroxyphenyl)carbamoyl]-3-phenylpropanoate | Hydroxy instead of methoxy | Different reactivity and biological activity due to hydroxy group |
| Ethyl 2-[(2-chlorophenyl)carbamoyl]-3-phenylpropanoate | Chloro instead of methoxy | Unique chemical and biological properties due to chloro substitution |
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